molecular formula C7H5ClFNO B15247818 5-Amino-2-chloro-4-fluorobenzaldehyde

5-Amino-2-chloro-4-fluorobenzaldehyde

Cat. No.: B15247818
M. Wt: 173.57 g/mol
InChI Key: MGHFRTCUJXNQDN-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-fluorobenzaldehyde: is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . It is a derivative of benzaldehyde, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is typically found as a light yellow to yellow powder or crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-fluorobenzaldehyde can be achieved through various synthetic routes. One common method involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to introduce the fluorine atom . The amino group can be introduced through a subsequent reaction with an appropriate amine source.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-exchange reactions followed by purification processes to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The presence of halogen substituents enhances its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparison: 5-Amino-2-chloro-4-fluorobenzaldehyde is unique due to the presence of both amino and halogen substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced binding affinity towards certain molecular targets and greater versatility in synthetic applications .

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

5-amino-2-chloro-4-fluorobenzaldehyde

InChI

InChI=1S/C7H5ClFNO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H,10H2

InChI Key

MGHFRTCUJXNQDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)F)Cl)C=O

Origin of Product

United States

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